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Compound of Interest

Compound Name: Spiroxamine-d4

Cat. No.: B13843081

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of
Spiroxamine-d4, a deuterated isotopologue of the fungicide Spiroxamine. This document
details the synthetic pathway, experimental protocols, and relevant biological context for its
mechanism of action. The information presented is intended to support research, development,
and analytical applications involving this compound.

Introduction

Spiroxamine is a systemic fungicide belonging to the spiroketalamine class of chemicals. It is
effective against a broad spectrum of fungal pathogens, particularly powdery mildew in cereals
and grapes.[1][2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical
component of fungal cell membranes.[1][2][3] Spiroxamine-d4, in which four hydrogen atoms
on the cyclohexane ring are replaced by deuterium, serves as an invaluable internal standard
for quantification of Spiroxamine in various matrices using mass spectrometry-based methods.
The stable isotope label provides a distinct mass shift without significantly altering the chemical
properties, enabling accurate and precise measurements.

Synthetic Pathway

The synthesis of Spiroxamine-d4 is a multi-step process that begins with the deuteration of a
key precursor, followed by the construction of the spiroketalamine scaffold. The overall
synthetic strategy is outlined below.
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Diagram of the Synthesis Workflow
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Caption: General workflow for the synthesis of Spiroxamine-d4.
The synthesis can be conceptually divided into three main stages:

o Deuteration of 4-tert-butylcyclohexanone: The commercially available 4-tert-
butylcyclohexanone is subjected to base-catalyzed hydrogen-deuterium exchange to
introduce deuterium atoms at the alpha positions to the carbonyl group.

¢ Synthesis of the aminodiol side-chain: 3-[ethyl(propyl)amino]propane-1,2-diol is prepared
from 3-chloro-1,2-propanediol through amination followed by N-alkylation.

o Spiroketalization: The deuterated ketone and the aminodiol side-chain are reacted under
acidic conditions to form the final product, Spiroxamine-d4.

Experimental Protocols
Synthesis of 4-tert-butylcyclohexanone-2,2,6,6-d4
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This procedure is adapted from established methods for the alpha-deuteration of ketones.

Protocol:

To a solution of sodium deuteroxide (NaOD) in deuterium oxide (D20) (e.g., 5% w/v), add 4-
tert-butylcyclohexanone.

o Heat the mixture to reflux and stir for an extended period (e.g., 24-48 hours) to allow for
complete hydrogen-deuterium exchange at the alpha-positions. The progress of the reaction
can be monitored by *H NMR spectroscopy by observing the disappearance of the signals
corresponding to the alpha-protons.

 After cooling to room temperature, the reaction mixture is extracted with a suitable organic
solvent, such as diethyl ether or dichloromethane.

e The organic layers are combined, dried over an anhydrous drying agent (e.g., Na2SOa or
MgSO0a), and the solvent is removed under reduced pressure to yield the crude deuterated
ketone.

 Purification can be achieved by distillation or column chromatography on silica gel.
Synthesis of 3-[ethyl(propyl)amino]propane-1,2-diol
This synthesis involves a two-step process starting from 3-chloro-1,2-propanediol.
Step 1: Synthesis of 3-amino-1,2-propanediol

e 3-chloro-1,2-propanediol is reacted with an excess of aqueous ammonia.

e The reaction is typically carried out in a sealed vessel at elevated temperature (e.g., 50-
60°C) for several hours.

 After the reaction is complete, the excess ammonia and water are removed under reduced
pressure to yield crude 3-amino-1,2-propanediol.

Step 2: N-alkylation to form 3-[ethyl(propyl)amino]propane-1,2-diol
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The crude 3-amino-1,2-propanediol is dissolved in a suitable solvent, such as ethanol or
acetonitrile.

A base, such as potassium carbonate or sodium bicarbonate, is added to the solution.

A sequential or concurrent addition of ethyl bromide and propyl bromide is performed. The
reaction is stirred at room temperature or gentle heating until the starting material is
consumed (monitored by TLC or GC-MS).

The reaction mixture is filtered to remove the inorganic salts, and the solvent is evaporated.

The resulting crude product is purified by distillation under reduced pressure or column
chromatography to yield pure 3-[ethyl(propyl)amino]propane-1,2-diol.

Synthesis of Spiroxamine-d4 (N-((8-(tert-butyl)-1,4-
dioxaspiro[4.5]decan-2-yl-6,6,10,10-d4)methyl)-N-
ethylpropan-1-amine)

This final step involves the acid-catalyzed spiroketalization of the deuterated ketone with the

aminodiol.

Protocol:

4-tert-butylcyclohexanone-2,2,6,6-d4 and 3-[ethyl(propyl)amino]propane-1,2-diol are
dissolved in an aprotic solvent such as toluene or dichloromethane.

A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added
to the mixture.

The reaction is heated to reflux with a Dean-Stark apparatus to remove the water formed
during the reaction, driving the equilibrium towards the product.

The reaction progress is monitored by TLC or GC-MS.

Upon completion, the reaction is cooled and washed with a basic aqueous solution (e.g.,
saturated NaHCO:s) to neutralize the acid catalyst.
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e The organic layer is separated, dried over an anhydrous drying agent, and the solvent is
removed under reduced pressure.

e The crude Spiroxamine-d4 is then purified by column chromatography on silica gel to afford
the final product as a pale yellow oil.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of
Spiroxamine-d4. Note that specific yields may vary depending on the reaction scale and
optimization of conditions.

Typical Yield ,
Step Reactants Product Purity (%)
(%)
4-tert- 4-tert-
>98 (after
1 butylcyclohexano  butylcyclohexano  >90 o
purification)
ne, NaOD/D20 ne-d4
3-chloro-1,2- 3-amino-1,2-
2a . _ 70-80 >95
propanediol, NHs  propanediol
3-
3-amino-1,2- [ethyl(propyl)ami 97 (aft
e ropyl)ami >97 (after
2b propanediol, yipropy 60-70 o
nolpropane-1,2- purification)
C2HsBr, CsH7Br ]
diol
4-tert-
butylcyclohexano
ne-d4, 3- ) ) >98 (after
3 _ Spiroxamine-d4 80-90 o
[ethyl(propyl)ami purification)

nojpropane-1,2-
diol

Table 1: Summary of Synthetic Steps and Expected Yields
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Key
Molecular Molecular )
Compound _ Appearance Spectroscopic
Formula Weight ( g/mol )
Data
4-tert-
, _ H NMR, 13C
butylcyclohexano  CioH180 154.25 White solid
NMR, IR
ne
Absence of a-
4-tert- proton signals in
butylcyclohexano  Cio0H14D4O 158.28 White solid 'H NMR, MS
ne-d4 showing
increased mass
3-amino-1,2- i o H NMR, 13C
] C3HsNO2 91.11 Viscous liquid
propanediol NMR, IR
3-
ethyl(propyl)ami H NMR, 13C
lethyl(propy) CsH19aNO:2 161.24 Viscous liquid
nolpropane-1,2- NMR, MS
diol
H NMR, 13C
NMR, High-
Resolution MS
Spiroxamine-d4 C18H31D4NO2 301.5 Pale yellow oil (HRMS)
confirming
isotopic
enrichment

Table 2: Physicochemical and Spectroscopic Data of Key Compounds

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis

Spiroxamine acts by inhibiting multiple steps in the ergosterol biosynthesis pathway in fungi.
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in
mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of
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membrane-bound enzymes. By disrupting this pathway, Spiroxamine leads to the accumulation
of toxic sterol intermediates and ultimately fungal cell death.

The primary targets of spiroketalamine fungicides are believed to be sterol A#-reductase and

A8 - A7-isomerase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spiroxamine-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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